molecular formula C22H25N3O2S B11055635 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11055635
M. Wt: 395.5 g/mol
InChI Key: LXXIGVIQUNRTLR-UHFFFAOYSA-N
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Description

2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as methoxy, dimethyl, and isoquinolinyl groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 reacts with 2-alkylcyanoacetamides to form the desired isoquinoline derivative . The reaction conditions often include the use of strong acids such as sulfuric acid and elevated temperatures to facilitate the formation of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Amines, thiols, basic conditions, solvents like ethanol or methanol.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thiol-substituted isoquinoline derivatives.

Scientific Research Applications

2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may interact with ion channels, affecting the electrical activity of cardiac cells and providing antiarrhythmic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDRO-1-ISOQUINOLINYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific substitution pattern and the presence of both isoquinoline and thieno[2,3-b]pyridine cores. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C22H25N3O2S/c1-11-7-12(2)24-21-17(11)18(23)20(28-21)19-14-9-16(27-6)15(26-5)8-13(14)10-22(3,4)25-19/h7-9H,10,23H2,1-6H3

InChI Key

LXXIGVIQUNRTLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NC(CC4=CC(=C(C=C43)OC)OC)(C)C)N)C

Origin of Product

United States

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